Cas no 139071-79-7 ((S)-N-3-(3-Fluorophenyl)-2-Oxo-Oxazolidin-5-YlmethylAcetamide)

(S)-N-3-(3-Fluorophenyl)-2-Oxo-Oxazolidin-5-YlmethylAcetamide 化学的及び物理的性質
名前と識別子
-
- (S)-N-[[3-(3-Fluorophenyl)-2-oxo-5-oxazolidinyl]methyl]acetamide
- Acetamide,N-[[(5S)-3-(3-fluorophenyl)-2-oxo-5-oxazolidinyl]methyl]-
- N-[[(5S)-3-(3-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide
- AC-6408
- CS-W010203
- Acetamide, N-[[(5S)-3-(3-fluorophenyl)-2-oxo-5-oxazolidinyl]methyl]-
- (S)-N-[[3-(3-fluorophenyl)-2-oxo-5-oxazolidinyl]methyl]- acetamide
- RUKDAFXYNGLEBZ-NSHDSACASA-N
- (S)-N-[3-(3-Fluorophenyl)-2-oxo-oxazolidin-5-ylmethyl]acetamide
- MFCD09608092
- 139071-79-7
- (S)-N-((3-(3-Fluorophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide
- (S)-N-[[3-(3-fluorophenyl)-2-oxo-5-oxazolidinyl]methyl] acetamide
- AKOS015917584
- SCHEMBL5208261
- AS-37732
- CHEMBL1824616
- (S)-N-[3-(3-FLUORO-PHENYL)-2-OXO-OXAZOLIDIN-5-YLMETHYL]-ACETAMIDE
- DTXSID20463072
- DB-002338
- N-{[(5S)-3-(3-FLUOROPHENYL)-2-OXO-1,3-OXAZOLIDIN-5-YL]METHYL}ACETAMIDE
- (S)-N-3-(3-Fluorophenyl)-2-Oxo-Oxazolidin-5-YlmethylAcetamide
-
- MDL: MFCD09608092
- インチ: InChI=1S/C12H13FN2O3/c1-8(16)14-6-11-7-15(12(17)18-11)10-4-2-3-9(13)5-10/h2-5,11H,6-7H2,1H3,(H,14,16)/t11-/m0/s1
- InChIKey: RUKDAFXYNGLEBZ-NSHDSACASA-N
- ほほえんだ: CC(NC[C@H]1CN(C(O1)=O)C2=CC=CC(F)=C2)=O
計算された属性
- せいみつぶんしりょう: 252.09100
- どういたいしつりょう: 252.09102044g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 18
- 回転可能化学結合数: 4
- 複雑さ: 337
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 2
- トポロジー分子極性表面積: 58.6Ų
- 疎水性パラメータ計算基準値(XlogP): 0.9
- ひょうめんでんか: 0
じっけんとくせい
- 密度みつど: 1.2880
- ふってん: 450.4°C at 760 mmHg
- PSA: 58.64000
- LogP: 1.74290
(S)-N-3-(3-Fluorophenyl)-2-Oxo-Oxazolidin-5-YlmethylAcetamide セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302;H315;H320;H335
- 警告文: P264;P270;P301+P312;P330
- ちょぞうじょうけん:Room temperature
(S)-N-3-(3-Fluorophenyl)-2-Oxo-Oxazolidin-5-YlmethylAcetamide 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
(S)-N-3-(3-Fluorophenyl)-2-Oxo-Oxazolidin-5-YlmethylAcetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1020893-250mg |
(S)-N-[[3-(3-Fluorophenyl)-2-oxo-5-oxazolidinyl]methyl]acetamide |
139071-79-7 | 97% | 250mg |
¥1411.00 | 2023-11-21 | |
abcr | AB284643-1 g |
(S)-N-[3-(3-Fluoro-phenyl)-2-oxo-oxazolidin-5-ylmethyl]-acetamide, 97%; . |
139071-79-7 | 97% | 1 g |
€608.50 | 2023-07-20 | |
Ambeed | A390149-5g |
(S)-N-[[3-(3-Fluorophenyl)-2-oxo-5-oxazolidinyl]methyl]acetamide |
139071-79-7 | 97% | 5g |
$1214.0 | 2024-06-02 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S28320-1g |
(S)-N-[[3-(3-Fluorophenyl)-2-oxo-5-oxazolidinyl]methyl]acetamide |
139071-79-7 | 1g |
¥7248.0 | 2021-09-07 | ||
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R025778-250mg |
(S)-N-3-(3-Fluorophenyl)-2-Oxo-Oxazolidin-5-YlmethylAcetamide |
139071-79-7 | 98% | 250mg |
¥2003 | 2024-05-25 | |
AstaTech | 61080-0.25/G |
(S)-N-[3-(3-FLUOROPHENYL)-2-OXO-OXAZOLIDIN-5-YLMETHYL]ACETAMIDE |
139071-79-7 | 97% | 0.25g |
$140 | 2023-09-16 | |
AstaTech | 61080-1/G |
(S)-N-[3-(3-FLUOROPHENYL)-2-OXO-OXAZOLIDIN-5-YLMETHYL]ACETAMIDE |
139071-79-7 | 97% | 1g |
$350 | 2023-09-16 | |
Fluorochem | 050198-5g |
S)-N-[3-(3-Fluorophenyl)-2-oxo-oxazolidin-5-ylmethyl]acetamide |
139071-79-7 | 95% | 5g |
£1379.00 | 2022-03-01 | |
AstaTech | 61080-5/G |
(S)-N-[3-(3-FLUOROPHENYL)-2-OXO-OXAZOLIDIN-5-YLMETHYL]ACETAMIDE |
139071-79-7 | 97% | 5g |
$1225 | 2023-09-16 | |
Fluorochem | 050198-250mg |
S)-N-[3-(3-Fluorophenyl)-2-oxo-oxazolidin-5-ylmethyl]acetamide |
139071-79-7 | 95% | 250mg |
£158.00 | 2022-03-01 |
(S)-N-3-(3-Fluorophenyl)-2-Oxo-Oxazolidin-5-YlmethylAcetamide 関連文献
-
Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
-
Jörg Maurer,Rainer F. Winter,Biprajit Sarkar,Jan Fiedler,Stanislav Záliš Chem. Commun., 2004, 1900-1901
-
Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
-
A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
-
Nadia Marino,Donatella Armentano,Claudia Zanchini,Giovanni De Munno CrystEngComm, 2014,16, 8286-8296
-
Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
-
Malti Bansal,Ritu Srivastava,C. Lal,M. N. Kamalasanan,L. S. Tanwar Nanoscale, 2009,1, 317-330
-
Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
-
Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
Related Articles
-
阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025
-
Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025
-
ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025
-
マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025
-
Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025
(S)-N-3-(3-Fluorophenyl)-2-Oxo-Oxazolidin-5-YlmethylAcetamideに関する追加情報
Introduction to (S)-N-3-(3-Fluorophenyl)-2-Oxo-Oxazolidin-5-YlmethylAcetamide (CAS No. 139071-79-7)
The compound (S)-N-3-(3-Fluorophenyl)-2-Oxo-Oxazolidin-5-YlmethylAcetamide, identified by its CAS number 139071-79-7, is a molecule of significant interest in the field of pharmaceutical chemistry. This chiral oxazolidinone derivative has garnered attention due to its unique structural features and potential applications in drug development. The presence of a 3-fluorophenyl group and an oxazolidinone scaffold imparts distinct chemical and biological properties, making it a valuable candidate for further investigation.
In recent years, the pharmaceutical industry has witnessed a surge in the development of molecules featuring fluorine atoms. The incorporation of fluorine into organic compounds often enhances their metabolic stability, binding affinity, and overall pharmacological activity. The 3-fluorophenyl moiety in (S)-N-3-(3-Fluorophenyl)-2-Oxo-Oxazolidin-5-YlmethylAcetamide is particularly noteworthy, as it has been shown to influence both the electronic and steric properties of the molecule. This can lead to improved interactions with biological targets, which is crucial for the design of effective therapeutic agents.
The oxazolidinone ring system is another key feature of this compound. Oxazolidinones are five-membered heterocycles containing oxygen and nitrogen atoms, and they are known for their ability to form stable hydrogen bonds. This property makes them attractive for designing molecules that can interact with biological macromolecules such as proteins and enzymes. The 2-Oxo-Oxazolidin-5-YlmethylAcetamide moiety in the title compound further enhances its potential as a pharmacophore by providing additional sites for interaction with biological targets.
One of the most compelling aspects of (S)-N-3-(3-Fluorophenyl)-2-Oxo-Oxazolidin-5-YlmethylAcetamide is its chirality. The (S) configuration at the stereocenter contributes to the molecule's specificity and selectivity, which are critical factors in drug design. Chiral drugs often exhibit different pharmacological profiles compared to their racemic counterparts, making them more effective and less prone to side effects. The stereochemistry of this compound has been carefully optimized to maximize its biological activity while minimizing potential adverse effects.
Recent studies have highlighted the importance of fluorinated oxazolidinones in medicinal chemistry. These compounds have shown promise in various therapeutic areas, including antiviral, antibacterial, and anticancer applications. The combination of the 3-fluorophenyl group and the oxazolidinone scaffold in (S)-N-3-(3-Fluorophenyl)-2-Oxo-Oxazolidin-5-YlmethylAcetamide positions it as a potential lead compound for further development. Researchers have been exploring its interactions with various enzymes and receptors, aiming to identify new therapeutic targets.
The synthesis of this compound involves multiple steps, each requiring careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as asymmetric hydrogenation and transition metal-catalyzed reactions, have been employed to achieve the desired stereochemical configuration. The synthesis pathway also emphasizes green chemistry principles, minimizing waste and utilizing sustainable methodologies.
In vitro studies have provided valuable insights into the biological activity of (S)-N-3-(3-Fluorophenyl)-2-Oxo-Oxazolidin-5-YlmethylAcetamide. Initial experiments have shown that it exhibits potent inhibitory effects on certain enzymes implicated in diseases such as cancer and inflammation. The mechanism of action appears to involve competitive binding to the active sites of these enzymes, thereby disrupting their function. Further research is ongoing to elucidate the detailed molecular interactions and to explore potential synergies with other therapeutic agents.
The pharmacokinetic properties of this compound are also under investigation. Understanding how a drug is absorbed, distributed, metabolized, and excreted is crucial for determining its efficacy and safety profile. Preliminary data suggest that (S)-N-3-(3-Fluorophenyl)-2-Oxo-Oxazolidin-5-YlmethylAcetamide has favorable pharmacokinetic characteristics, including good bioavailability and moderate half-life. These properties make it a promising candidate for further clinical development.
The regulatory landscape for new pharmaceuticals continues to evolve, emphasizing safety and efficacy through rigorous testing protocols. As such, (S)-N-3-(3-Fluorophenyl)-2-Oxo-Oxazolidin-5-YlmethylAcetamide will need to undergo comprehensive preclinical and clinical trials before it can be approved for medical use. However, the preliminary findings are encouraging and warrant further investment in its development.
In conclusion, (S)-N-3-(3-Fluorophenyl)-2-Oxo-Oxazolidin-5-YlmethylAcetamide (CAS No. 139071-79-7) is a structurally unique compound with significant potential in pharmaceutical applications. Its combination of a fluorinated aromatic ring and an oxazolidinone scaffold makes it an attractive candidate for drug development. Ongoing research aims to fully elucidate its biological activity, mechanism of action, and pharmacokinetic properties, paving the way for future therapeutic applications.
139071-79-7 ((S)-N-3-(3-Fluorophenyl)-2-Oxo-Oxazolidin-5-YlmethylAcetamide) 関連製品
- 1127120-38-0(Linezolid-d)
- 872992-20-6((R)-Linezolid)
- 908143-04-4(Bis-Linezolid)
- 1219708-30-1(N,O-Desethylene Linezolid)
- 165800-03-3(Linezolid)
- 1771998-31-2(1-(3-Aminophenyl)-3-(3,3-dimethylbutyl)urea)
- 2171810-41-4(4-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}-3-methoxybutanoic acid)
- 887225-36-7(2-{(3-chlorophenyl)methylsulfanyl}-3-methyl-3H,4H,6H,7H-thieno3,2-dpyrimidin-4-one)
- 2137854-80-7(Cyclopentene, 1-[[1-(chloromethyl)-2-methylcyclopropyl]methyl]-)
- 1804832-37-8(5-(Bromomethyl)-2-iodo-3-(trifluoromethoxy)pyridine-4-acetonitrile)
